![molecular formula C4H10S5 B12586999 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol CAS No. 574615-78-4](/img/structure/B12586999.png)
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is an organosulfur compound with the molecular formula C4H10S3. This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethane-1,2-dithiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple thiol groups makes it particularly reactive towards oxidizing agents, leading to the formation of disulfides and other sulfur-containing products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of disulfides.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound to its corresponding thiol form.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include disulfides, thiolates, and various substituted organosulfur compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
科学的研究の応用
2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in the study of sulfur chemistry and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems. It can act as a model compound for studying thiol-disulfide exchange reactions and redox processes.
Medicine: Research into the potential therapeutic applications of organosulfur compounds includes the investigation of their antioxidant and antimicrobial properties. This compound may serve as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
作用機序
The mechanism by which 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol exerts its effects involves its ability to undergo redox reactions. The thiol groups can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can also interact with metal ions, forming coordination complexes that may influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethanethiol, 2,2’-thiobis-
- Bis(2-mercaptoethyl) sulfide
- 2,2’-Thiodiethanethiol
Uniqueness
Compared to similar compounds, 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is unique due to its specific molecular structure, which includes multiple thiol groups. This structural feature enhances its reactivity and makes it particularly useful in applications requiring strong nucleophilic or reducing agents. Its ability to form stable disulfide bonds also distinguishes it from other organosulfur compounds.
特性
CAS番号 |
574615-78-4 |
|---|---|
分子式 |
C4H10S5 |
分子量 |
218.5 g/mol |
IUPAC名 |
2,2-bis(sulfanylmethylsulfanyl)ethanethiol |
InChI |
InChI=1S/C4H10S5/c5-1-4(8-2-6)9-3-7/h4-7H,1-3H2 |
InChIキー |
MLHBQCMRBXCFLT-UHFFFAOYSA-N |
正規SMILES |
C(C(SCS)SCS)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


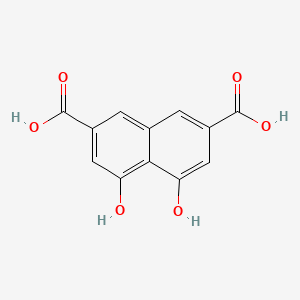

![4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-](/img/structure/B12586924.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
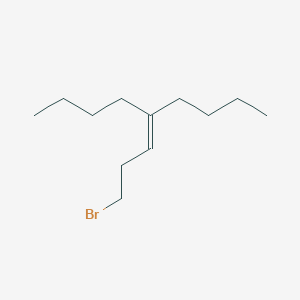
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)
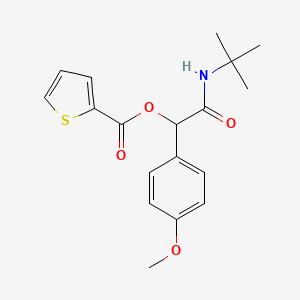
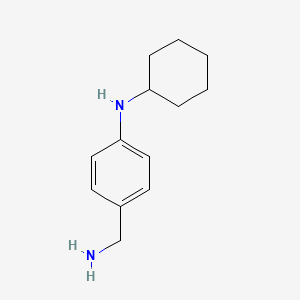
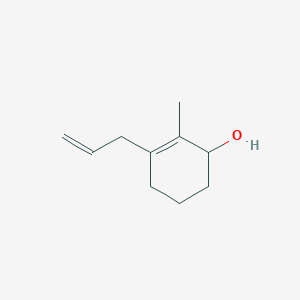
![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)

